
7-(4-benzylpiperidine-1-carbonyl)-3-(2-methoxyethyl)-2-sulfanylidene-1H-quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(4-benzylpiperidine-1-carbonyl)-3-(2-methoxyethyl)-2-sulfanylidene-1H-quinazolin-4-one is a useful research compound. Its molecular formula is C24H27N3O3S and its molecular weight is 437.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Properties
- Amidation and Amination Reactions : Quinazoline derivatives, including those structurally related to our compound of interest, have been explored in various chemical reactions. For instance, Lempert et al. (1986) discussed the amination of quinazoline derivatives, emphasizing the formation of quinazolinioamides, which are important for synthesizing various compounds (Lempert et al., 1986).
- Cyclization and Carbonylation : Costa et al. (2004) described the synthesis of quinazolin-2-ones through palladium-catalyzed cyclization-alkoxycarbonylation, demonstrating the versatility of quinazoline derivatives in organic synthesis (Costa et al., 2004).
Pharmacological Applications
- Anticancer Activity : Noolvi and Patel (2013) studied quinazoline derivatives for their anticancer properties, highlighting the potential of these compounds in developing new antitumor agents (Noolvi & Patel, 2013).
- Antimicrobial and Antifungal Properties : Gupta and Chaudhary (2012) investigated the antimicrobial activities of certain quinazoline derivatives, contributing to the understanding of their potential in treating microbial infections (Gupta & Chaudhary, 2012). Patel et al. (2010) also reported on the antimicrobial activity of quinazolin-4(3H)-ones, further supporting their use in this field (Patel et al., 2010).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(4-benzylpiperidine-1-carbonyl)-3-(2-methoxyethyl)-2-sulfanylidene-1H-quinazolin-4-one' involves the condensation of 4-benzylpiperidine-1-carboxylic acid with 2-methoxyethyl isothiocyanate, followed by cyclization with 2-aminobenzoic acid to form the quinazolinone ring system. The resulting compound is then treated with thionyl chloride to introduce the sulfanyl group at position 2 of the quinazolinone ring.", "Starting Materials": [ "4-benzylpiperidine-1-carboxylic acid", "2-methoxyethyl isothiocyanate", "2-aminobenzoic acid", "thionyl chloride" ], "Reaction": [ "Step 1: Condensation of 4-benzylpiperidine-1-carboxylic acid with 2-methoxyethyl isothiocyanate in the presence of a base such as triethylamine to form the corresponding thiourea intermediate.", "Step 2: Cyclization of the thiourea intermediate with 2-aminobenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride to form the quinazolinone ring system.", "Step 3: Treatment of the resulting compound with thionyl chloride in the presence of a base such as pyridine to introduce the sulfanyl group at position 2 of the quinazolinone ring." ] } | |
CAS-Nummer |
422529-43-9 |
Molekularformel |
C24H27N3O3S |
Molekulargewicht |
437.56 |
IUPAC-Name |
7-(4-benzylpiperidine-1-carbonyl)-3-(2-methoxyethyl)-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C24H27N3O3S/c1-30-14-13-27-23(29)20-8-7-19(16-21(20)25-24(27)31)22(28)26-11-9-18(10-12-26)15-17-5-3-2-4-6-17/h2-8,16,18H,9-15H2,1H3,(H,25,31) |
InChI-Schlüssel |
IORYBUDPMRBNFR-UHFFFAOYSA-N |
SMILES |
COCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCC(CC3)CC4=CC=CC=C4)NC1=S |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



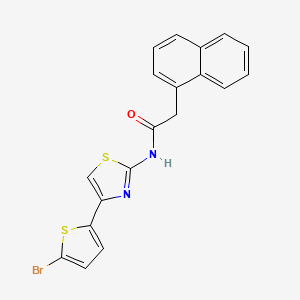
![[3-[(2-Chlorophenoxy)methyl]piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2557202.png)
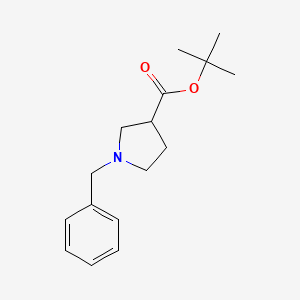

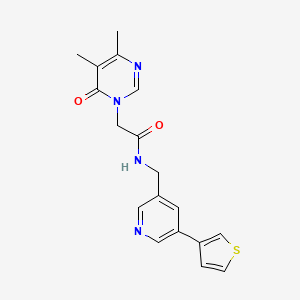
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(4-fluorophenoxy)ethyl)propanamide](/img/structure/B2557211.png)
![N-{(E)-[(4-methoxyphenyl)imino][(pyridin-2-ylmethyl)amino]methyl}-4-methylbenzamide](/img/structure/B2557212.png)
![2,5,7-Triazaspiro[3.4]octan-6-one hydrochloride](/img/structure/B2557215.png)
![N-{2-(4-acetylpiperazinyl)-1-[(4-chlorophenyl)sulfonyl]-2-oxoethyl}-2-thienylc arboxamide](/img/structure/B2557216.png)
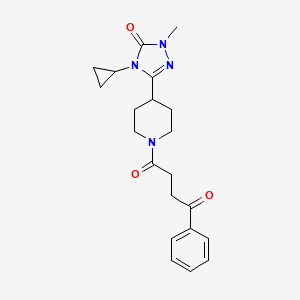
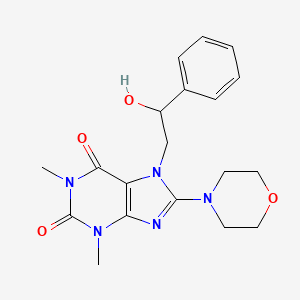
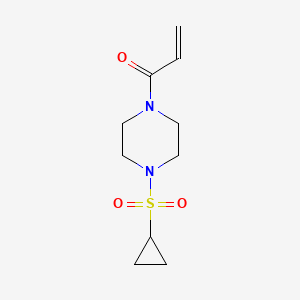
![8-bromo-2-methyl-3-phenethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2557222.png)
